molecular formula C22H25ClF3N3S B295161 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine CAS No. 83016-35-7

10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine

Cat. No.: B295161
CAS No.: 83016-35-7
M. Wt: 456 g/mol
InChI Key: WHVNGICQKYBDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine is a phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine typically involves multiple steps. One common method includes the alkylation of phenothiazine with 3-chloropropylamine, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity. This interaction can influence mood, behavior, and cognitive functions, making it a candidate for the treatment of psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

    Fluphenazine: Known for its use in the treatment of schizophrenia.

    Thioridazine: Used as an antipsychotic medication.

Uniqueness

10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine is unique due to the presence of the trifluoromethyl group, which can enhance its pharmacokinetic properties and increase its binding affinity to target receptors. This makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine, commonly referred to as a phenothiazine derivative, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and psychiatry. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the phenothiazine class, characterized by a three-ring structure that includes sulfur and nitrogen atoms. Its molecular formula is C21H24F3N3SC_{21}H_{24}F_3N_3S with a molecular weight of approximately 407.496 g/mol. The presence of a trifluoromethyl group and a chloroethyl piperazine moiety enhances its pharmacological profile.

Phenothiazines generally exert their effects through multiple mechanisms:

  • Dopamine Receptor Antagonism : These compounds primarily block dopamine D2 receptors, which is crucial in their antipsychotic effects.
  • Antitumor Activity : Research indicates that phenothiazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis.

Antitumor Activity

A study assessing the antitumor effects of various phenothiazines found that derivatives with specific substitutions exhibited varying levels of cytotoxicity. The following table summarizes the TCID50 values (the concentration required to inhibit 50% of cell growth) for different derivatives:

Compound NameTCID50 (µg/mL)Notes
10-[3-(phthalimido)propyl]-10H-phenothiazine11.5Effective against HEp-2 tumor cells
10-[4-(phthalimido)butyl]-10H-phenothiazine7.8Higher efficacy compared to others
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine11.5Notable activity
This compound 6.3 Significant antitumor activity

The compound's structural modifications significantly influence its biological activity, with the trifluoromethyl group enhancing potency against tumor cells compared to chlorine substitutions .

Study on Antitumor Effects

In a comprehensive study published in PubMed, researchers evaluated the cytotoxic effects of several phenothiazine derivatives on HEp-2 human laryngeal carcinoma cells. The findings indicated that the compound displayed substantial antitumor properties, with a TCID50 as low as 6.3 µg/mL, suggesting it could be a potent candidate for further development in cancer therapy .

Clinical Implications

Another notable application of this compound is in treating psychiatric disorders such as schizophrenia. Trifluoperazine, a related compound, has been used clinically for its antipsychotic properties, indicating that similar derivatives may also exhibit therapeutic benefits in psychiatric settings .

Properties

IUPAC Name

10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF3N3S/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26/h1-2,4-7,16H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVNGICQKYBDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003067
Record name 10-{3-[4-(2-Chloroethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83016-35-7
Record name Fluphenazine-N-mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083016357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-{3-[4-(2-Chloroethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Reactant of Route 2
Reactant of Route 2
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Reactant of Route 4
Reactant of Route 4
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Reactant of Route 5
Reactant of Route 5
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Reactant of Route 6
Reactant of Route 6
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.